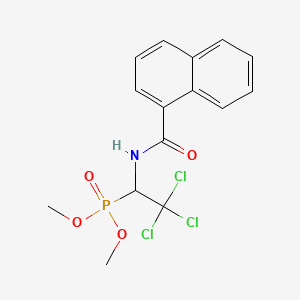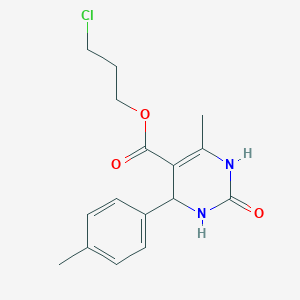![molecular formula C17H15Cl4N3OS B11706531 2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706531.png)
2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C18H18Cl3N3OS and a molecular weight of 430.787 g/mol . This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a thiourea group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-methylbenzoyl chloride with 2,2,2-trichloroethylamine to form an intermediate product. This intermediate is then reacted with 3-chlorophenyl isothiocyanate under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzamides or thioureas.
Aplicaciones Científicas De Investigación
2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine atoms and the thiourea group play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-N-(2,2,2-trichloro-1-(3-o-tolyl-thiourea)ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)-thioureido)ethyl)benzamide
- 4-methyl-N-(2,2,2-trichloro-1-((3-pyridinylmethyl)amino)ethyl)benzamide
Uniqueness
Compared to similar compounds, 2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide is unique due to its specific substitution pattern and the presence of the 3-chlorophenyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C17H15Cl4N3OS |
|---|---|
Peso molecular |
451.2 g/mol |
Nombre IUPAC |
2-methyl-N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H15Cl4N3OS/c1-10-5-2-3-8-13(10)14(25)23-15(17(19,20)21)24-16(26)22-12-7-4-6-11(18)9-12/h2-9,15H,1H3,(H,23,25)(H2,22,24,26) |
Clave InChI |
LBFIWAMUINBUBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4-Bis(acetyloxy)-5-acetamido-6-(nonyloxy)oxan-2-YL]methyl acetate](/img/structure/B11706450.png)
![(2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)phenyl]prop-2-en-1-one](/img/structure/B11706454.png)
![N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide](/img/structure/B11706459.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11706473.png)
![(5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706501.png)
![N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11706503.png)

![N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide](/img/structure/B11706510.png)

![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706512.png)

![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide](/img/structure/B11706522.png)
![N'-[(4-butoxyphenyl)carbonyl]-4'-methoxybiphenyl-4-carbohydrazide](/img/structure/B11706523.png)
![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11706535.png)
